3-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid
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Overview
Description
3-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a t-butylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoic acid derivative and introduce the fluorine atom via electrophilic aromatic substitution. The t-butylsulfamoylphenyl group can be introduced through a sulfonamide formation reaction, where a t-butylsulfonyl chloride reacts with an amine derivative of the phenyl group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-t-Butylsulfamoylphenyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluorobenzoic acid: Lacks the t-butylsulfamoylphenyl group, resulting in different chemical properties and applications.
3-(3-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness
3-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is unique due to the combination of the fluorine atom and the t-butylsulfamoylphenyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for unique biological interactions, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)14-10-12(16(20)21)7-8-15(14)18/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOAGNQWWJTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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